molecular formula C7H16ClNO4 B3096223 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride CAS No. 127457-78-7

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride

Cat. No.: B3096223
CAS No.: 127457-78-7
M. Wt: 213.66 g/mol
InChI Key: SNNLVOHUDIXYHL-UHFFFAOYSA-N
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Description

Structural and Functional Contributions of PEG Linkers

The incorporation of PEG spacers between antibodies and cytotoxic drugs enhances:

  • Solubility : PEG's hydrophilic nature prevents hydrophobic interactions between conjugated drugs, reducing aggregation.
  • Pharmacokinetics : Extended circulation half-life due to reduced renal clearance and enzymatic degradation.
  • Controlled Release : Tunable linker length and chemistry (e.g., cleavable vs. non-cleavable) dictate drug release mechanisms.

For example, branched PEG linkers allow simultaneous conjugation of multiple drug molecules, amplifying therapeutic potency by 10–100-fold in vivo. This "doubled payload" approach is critical for targeting tumors with low antigen density.

Structural Advantages of Aminoethoxy-Ethoxy Propanoic Acid Scaffolds

The compound 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride exemplifies a next-generation PEG derivative engineered for precision bioconjugation. Its structure comprises three key elements:

  • Ethylene Glycol Backbone : Two ethoxy units provide hydrophilicity and flexibility, ensuring solubility in aqueous and organic solvents.
  • Amino Terminal Group : A primary amine (-NH$$_2$$) enables site-specific conjugation via NHS ester or maleimide chemistry.
  • Propanoic Acid Tail : A carboxylic acid (-COOH) facilitates additional functionalization or covalent attachment to nanoparticles.

Comparative Analysis of Linker Architectures

The following table highlights the advantages of aminoethoxy-ethoxy propanoic acid over conventional linkers:

Property SPDB/SMCC Linkers Aminoethoxy-Ethoxy Propanoic Acid
Hydrophilicity Low High (PEG-mediated)
Conjugation Sites Single (thiol/maleimide) Dual (amine + carboxylate)
Drug-to-Antibody Ratio (DAR) ≤4 ≤10
Stability in Serum Moderate High (PEG shielding)

Mechanistic Insights

  • Dual Functionalization : The amine and carboxylate groups allow sequential conjugation strategies. For instance, the amine can bind to antibodies via NHS esters, while the carboxylate links to drugs or fluorescent tags.
  • Rigidity-Flexibility Balance : The ethoxy-ethoxy spacer provides sufficient flexibility to accommodate steric hindrance while maintaining spatial orientation for optimal drug release.
  • pH Stability : Unlike acid-labile linkers (e.g., hydrazones), the ethylene glycol backbone remains stable across physiological pH ranges, ensuring controlled release only in target microenvironments.

In protein cross-linking applications, similar ethylene glycol diglycidyl ether (EGDE) derivatives have demonstrated preferential reactivity with sulfhydryl and amino groups, enabling intra- and intermolecular conjugations without impairing biological activity. This principle extends to aminoethoxy-ethoxy propanoic acid, where the amine group selectively reacts with antibody lysine residues, minimizing off-target binding.

Properties

IUPAC Name

3-[2-(2-aminoethoxy)ethoxy]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO4.ClH/c8-2-4-12-6-5-11-3-1-7(9)10;/h1-6,8H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNLVOHUDIXYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride typically involves the reaction of 3-chloropropanoic acid with 2-(2-aminoethoxy)ethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aminoethoxy group .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In biological systems, it may act as a linker or a functional group modifier, altering the properties of the target molecules .

Comparison with Similar Compounds

Structural Variations and Functional Groups

Compound Name Key Structural Features Functional Groups CAS Number References
3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride Propanoic acid + 2-(2-aminoethoxy)ethoxy chain Carboxylic acid, ether, amine (HCl) 791028-27-8
3-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid Extended ethoxy chain (4 ethoxy units) Carboxylic acid, ether, amine 663921-15-1
2-(Aminooxy)-3-methoxypropanoic acid hydrochloride Methoxy group, aminooxy substituent Carboxylic acid, aminooxy, methoxy 2044713-01-9
Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride Methyl ester instead of free acid Ester, ether, amine (HCl) 2445792-37-8
3-(Ethylamino)-2-methylpropanoic acid hydrochloride Methyl and ethylamino substituents on propanoic acid Carboxylic acid, ethylamino, methyl 1240529-23-0
(R)-Ethyl 2-amino-3-phenylpropanoate hydrochloride Phenyl group, ethyl ester Ester, amine, aromatic ring 63060-94-6

Key Observations :

  • Ester vs. Acid : The methyl ester derivative (CAS 2445792-37-8) exhibits lower polarity, favoring membrane permeability but requiring hydrolysis for activation in biological systems .
  • Aromatic vs. Aliphatic : The phenyl-containing compound (CAS 63060-94-6) introduces hydrophobicity, ideal for targeting lipophilic environments in peptide synthesis .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (HCl Salt) Stability Notes References
3-(2-(2-Aminoethoxy)ethoxy)propanoic acid HCl ~233.3 (free acid ester) High in aqueous Stable under inert conditions; hygroscopic
2-(Aminooxy)-3-methoxypropanoic acid HCl 171.58 Moderate Sensitive to oxidation
3-(Ethylamino)-2-methylpropanoic acid HCl 276.72 Low Steric hindrance from methyl group
Ethyl 3-amino-3-ethoxyacrylate HCl 229.7 High Reactive acrylate moiety

Key Observations :

  • Solubility: The hydrochloride salts generally enhance aqueous solubility, critical for intravenous formulations (e.g., CAS 791028-27-8) .
  • Reactivity : The acrylate derivative (CAS 63060-94-6) may undergo Michael addition reactions, limiting its use in stable conjugates .

Key Observations :

  • PROTAC Linkers : The main compound’s ether-amine structure facilitates linker integration between E3 ligase ligands and target proteins, critical for targeted protein degradation .
  • Prodrug Potential: Ester derivatives (e.g., CAS 2445792-37-8) are advantageous for oral formulations but face hydrolysis challenges in vivo .

Biological Activity

3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride, also known as a derivative of aminoethoxy compounds, has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Chemical Formula : C7H15NO4
  • Molecular Weight : 175.20 g/mol
  • CAS Number : 127457-78-7
  • Structure : The compound features an amino group, which is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing various physiological processes.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways that are crucial for cellular function.
  • Signaling Pathway Modulation : The compound can influence signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research.

Case Studies

  • Antitumor Activity :
    • A study investigated the antiproliferative effects of aminoethoxy derivatives on various cancer cell lines. Results indicated that this compound exhibited significant inhibition of cell growth in cultured tumor cells, with IC50 values in the low micromolar range .
  • Neuroprotective Effects :
    • Research focused on the neuroprotective properties of aminoethoxy compounds suggested that this derivative could protect neuronal cells from oxidative stress-induced apoptosis. The compound demonstrated a reduction in reactive oxygen species (ROS) production in vitro .
  • Inflammatory Response Modulation :
    • Another study highlighted the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.

Data Tables

Biological ActivityCell Line/ModelIC50 (µM)Mechanism
AntiproliferativeA375 (melanoma)5.4Enzyme inhibition
NeuroprotectionNeuronal cells10.0ROS reduction
Anti-inflammatoryMacrophages8.0Cytokine modulation

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride, and how can purity be ensured?

  • Methodology : Multi-step synthesis involving etherification of aminoethanol derivatives followed by carboxylation. For purity, employ techniques like recrystallization (using polar solvents) and chromatographic purification (e.g., reverse-phase HPLC). Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity via elemental analysis (>98%) and mass spectrometry .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodology : Use 1^1H/13^13C NMR to confirm backbone structure (e.g., ethoxy and propanoic acid moieties) and FT-IR for functional groups (e.g., amine N-H stretch at ~3300 cm1^{-1}). For quantification, employ HPLC with UV detection (λ = 210–230 nm) and a C18 column, validated against certified reference standards (e.g., USP/EMA guidelines) .

Q. How does pH and temperature affect the solubility and stability of this compound in aqueous solutions?

  • Methodology : Conduct solubility studies in buffers (pH 2–10) and at temperatures (4–50°C). Measure stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrochloride salts typically exhibit enhanced solubility in neutral-to-acidic conditions but may hydrolyze under alkaline conditions .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and optimize synthesis?

  • Methodology : Apply density functional theory (DFT) to model intermediates and transition states. Use software like Gaussian or ORCA to calculate activation energies and identify rate-limiting steps. ICReDD’s hybrid computational-experimental approach can narrow optimal conditions (e.g., solvent selection, catalyst efficiency) .

Q. What strategies resolve discrepancies in experimental data, such as conflicting yields or unexpected byproducts?

  • Methodology : Apply Design of Experiments (DoE) to isolate variables (e.g., reaction time, stoichiometry). For example, a fractional factorial design can identify interactions between temperature and catalyst loading. Use ANOVA to validate statistical significance of factors .

Q. How can membrane separation technologies improve purification efficiency for this compound?

  • Methodology : Evaluate nanofiltration or ultrafiltration membranes (MWCO 200–500 Da) to separate low-molecular-weight impurities. Optimize transmembrane pressure and feed concentration using response surface methodology (RSM). Compare rejection coefficients and flux rates .

Q. What in vitro toxicity profiling assays are suitable for early-stage biomedical research?

  • Methodology : Use cell viability assays (MTT or resazurin) in HEK-293 or HepG2 cells. Assess membrane integrity via LDH release and oxidative stress via ROS detection (e.g., DCFH-DA probe). Dose-response curves (0.1–100 μM) can establish IC50_{50} values .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

  • Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents). Characterize reactive intermediates via in-situ FT-IR or 19^19F NMR (if applicable). Cross-validate with computational mechanistic studies to identify competing pathways (e.g., SN1 vs. SN2) .

Experimental Design Considerations

  • Reactor Configuration : Use continuous-flow reactors for scalable synthesis, ensuring precise control over residence time and mixing efficiency .
  • Safety Protocols : Implement engineering controls (fume hoods) and personal protective equipment (PPE) per OSHA guidelines. For spills, neutralize with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride
Reactant of Route 2
3-(2-(2-Aminoethoxy)ethoxy)propanoic acid hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.